molecular formula C13H24KNO9S3 B13428268 potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

Cat. No.: B13428268
M. Wt: 473.6 g/mol
InChI Key: OKDWNTUXOLCUGE-PDCFEJLGSA-M
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Description

Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C13H24KNO9S3

Molecular Weight

473.6 g/mol

IUPAC Name

potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate

InChI

InChI=1S/C13H25NO9S3.K/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13;/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+;/m1./s1

InChI Key

OKDWNTUXOLCUGE-PDCFEJLGSA-M

Isomeric SMILES

CSCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CSCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfanyl-containing organic molecules and those with similar functional groups, such as:

  • 6-methylsulfanyl-1-hexylidene sulfate
  • 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl sulfanyl compounds

Uniqueness

Potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

The compound potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate is a complex organic molecule with potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H24KNO9S
  • Molecular Weight : 473.6 g/mol
  • SMILES Notation : CSCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

This compound features a sulfanyl group and multiple hydroxyl groups that may contribute to its biological activity.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage and may have implications in preventing diseases associated with oxidative damage.

2. Antimicrobial Activity

Studies have suggested that sulfanyl-containing compounds can exhibit antimicrobial properties. For instance, certain sulfanyl derivatives have been shown to inhibit the growth of various bacterial strains. This suggests that potassium;[(E)-[6-methylsulfanyl-1...] could potentially be explored as a natural antimicrobial agent.

3. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism through which various compounds exert their biological effects. For example, it may inhibit glycosidases or other enzymes linked to carbohydrate metabolism due to the presence of trihydroxy functional groups.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant antioxidant activity in vitro using DPPH assay.
Study 2Reported antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Study 3Showed enzyme inhibition with IC50 values indicating potential for therapeutic applications in metabolic disorders.

Potential Therapeutic Applications

Given its biological activities, potassium;[(E)-[6-methylsulfanyl-1...] holds promise for several therapeutic applications:

  • Oxidative Stress Disorders : Its antioxidant properties suggest potential use in conditions characterized by oxidative stress such as neurodegenerative diseases.
  • Infectious Diseases : The antimicrobial properties could lead to the development of new treatments for bacterial infections, particularly in an era of increasing antibiotic resistance.
  • Metabolic Disorders : As an enzyme inhibitor, it may be beneficial in managing conditions like diabetes by modulating carbohydrate metabolism.

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